molecular formula C9H11N3O2 B6605759 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione CAS No. 2148176-22-9

3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione

Cat. No.: B6605759
CAS No.: 2148176-22-9
M. Wt: 193.20 g/mol
InChI Key: ZYXQUMQYZWCESM-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features both pyrazole and pyrrolidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrrolidine derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes steps such as condensation, cyclization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects . Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrrolidine derivatives, such as:

Uniqueness

What sets 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione apart is its unique combination of pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-9(2)5-7(13)12(8(9)14)6-3-4-10-11-6/h3-4H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXQUMQYZWCESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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